(Cyclopropylidenemethyl)benzene
Overview
Description
Scientific Research Applications
Advances in Benzene Partial Hydrogenation
- The partial hydrogenation of benzene to cyclohexene has been a subject of significant research due to its economic importance and technical challenges. Recent studies emphasize the sustainable chemistry approaches in this field, particularly focusing on ruthenium-catalyzed liquid phase batch hydrogenation of benzene (Foppa & Dupont, 2015).
Synthesis and Characterization of Hexaarylbenzenes
- Benzene, with its capacity to form diverse derivatives, is essential in the synthesis of pharmaceuticals, agrochemicals, plastics, and organic electronic devices. Research has developed novel methods for creating hexaarylbenzenes, which are key for understanding structural diversity in benzene derivatives (Suzuki, Segawa, Itami, & Yamaguchi, 2015).
Solventless Hydrogenation Processes
- Innovations in solvent-free hydrogenation of benzene to cyclohexane have been explored, highlighting the use of Ru–Pt bimetallic catalysts. This process is crucial for synthesizing chemical intermediates and achieves high selectivity for cyclohexane (Liu, Fang, Li, & Li, 2015).
Extractive Separation Techniques
- Significant advancements have been made in the separation of benzene and cyclohexane, a challenging process in the petrochemical industry. Research has focused on using deep eutectic solvents and ionic liquids for efficient extractive separation, offering new approaches to this critical industrial process (Salleh et al., 2017; Salleh et al., 2018; Salleh et al., 2019; Ding et al., 2021).
Benzene Analysis and Monitoring
- Developments in analytical methods for benzene quantification in the environment, particularly in ambient air, have been noteworthy. Research has focused on simpler, low-budget techniques using SPME and GC-MS, which are crucial for monitoring and managing benzene as a hazardous air pollutant (Baimatova et al., 2016).
Catalysis and Benzene Hydrogenation
- Research on Ru-based catalysts for liquid-phase partial hydrogenation of benzene has been extensive, addressing the impact of various factors like precursors, preparation methods, and additives on catalyst activity and selectivity. This is vital for developing safe, efficient, and green catalytic processes for cyclohexene production (Tianjin, 2015).
Annulation Reactions with Benzene Derivatives
- The study of annulation reactions involving donor/acceptor cyclopropanes and benzene derivatives has led to the formation of unique azabicyclic scaffolds. This research provides insights into the versatility of benzene in forming complex molecular structures (Curiel Tejeda, Irwin, & Kerr, 2016).
Benzene in Polymer Chemistry
- The pervaporation separation of benzene/cyclohexane mixtures using ionic liquid copolymerized polyurethane membranes showcases benzene's role in polymer chemistry. This research contributes to developing efficient methods for separating benzene from complex mixtures in industrial processes (Xi et al., 2019).
Antimicrobial Properties of Benzene Derivatives
- p-Cymene, a benzene derivative, has been explored for its antimicrobial properties. This research is crucial in the context of increasing antimicrobial resistance and the need for new antimicrobial agents (Marchese et al., 2017).
Properties
IUPAC Name |
cyclopropylidenemethylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10/c1-2-4-9(5-3-1)8-10-6-7-10/h1-5,8H,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAOEHNEGSMNAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20335008 | |
Record name | Benzene, (cyclopropylidenemethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20335008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7555-67-1 | |
Record name | Benzene, (cyclopropylidenemethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20335008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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